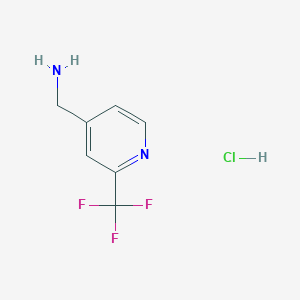

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

Übersicht

Beschreibung

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.6 g/mol . It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 2-position and a methanamine group at the 4-position, combined with hydrochloride. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride. One common approach involves the introduction of a trifluoromethyl group into a pyridine ring. This can be achieved through:

Chlorine/Fluorine Exchange: Using trichloromethylpyridine as a starting material, a chlorine atom is replaced with a fluorine atom to form the trifluoromethyl group.

Construction of Pyridine Ring: Starting from a trifluoromethyl-containing building block, the pyridine ring is constructed through various cyclization reactions.

Direct Introduction: Using a trifluoromethyl active species, such as trifluoromethyl iodide, the trifluoromethyl group is directly introduced into the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: For controlled addition of reagents and precise temperature management.

Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving safety.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The trifluoromethyl group is known to significantly influence the pharmacokinetics and pharmacodynamics of compounds. It enhances lipophilicity and metabolic stability, leading to improved bioavailability. Studies indicate that compounds containing this moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Research has demonstrated that derivatives of pyridine compounds show significant antimicrobial properties. The trifluoromethyl substitution potentially enhances these effects by altering interactions with microbial enzymes.

- Antiparasitic Activity : In vitro studies suggest that related pyridine derivatives can inhibit the growth of Plasmodium falciparum, indicating potential for use in malaria treatment.

- Cytotoxicity : Preliminary assays indicate that (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride may affect cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

1.2 Case Studies

-

Case Study 1: Antimalarial Activity

In studies involving various pyridine derivatives, compounds similar to (2-(Trifluoromethyl)pyridin-4-yl)methanamine showed a significant reduction in parasitemia in P. berghei mouse models, with one derivative achieving a 96% reduction at a dose of 30 mg/kg over four days. -

Case Study 2: Antimicrobial Efficacy

Tests on related compounds revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group enhances binding affinity to bacterial enzymes.

Agrochemical Applications

The synthesis and application of trifluoromethylpyridines, including this compound, have been explored extensively in agrochemicals. These compounds are utilized primarily for crop protection against pests.

2.1 Crop Protection

Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced into the agrochemical market. Since then, over 20 new trifluoromethyl-containing agrochemicals have been developed and granted ISO common names. The unique physicochemical properties imparted by fluorine enhance the efficacy of these compounds in pest management .

Summary of Findings

The applications of this compound span multiple domains:

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiparasitic, cytotoxic agents | Enhanced activity due to trifluoromethyl substitution |

| Agrochemicals | Crop protection products | Significant efficacy against pests |

Wirkmechanismus

The mechanism of action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)pyridin-4-amine: Similar structure but lacks the methanamine group.

4-Nitro-2-(trifluoromethyl)pyridine: Contains a nitro group instead of a methanamine group.

2-Chloro-6-(trifluoromethyl)pyridine: Contains a chloro group at the 6-position.

Uniqueness

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interactions with biological targets. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group. This configuration contributes to its distinct chemical properties, making it suitable for various applications in pharmacology and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, which is crucial for drug development.

- Protein-Ligand Interactions : It is used to investigate interactions between proteins and ligands, providing insights into its potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of trifluoromethyl-pyridine compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A375. The introduction of the trifluoromethyl group was found to enhance the potency of these compounds significantly .

- Enzyme Inhibition Studies : Another research highlighted the role of this compound in inhibiting specific enzymes involved in metabolic pathways. The IC50 values reported were promising, indicating strong inhibitory effects that warrant further investigation for therapeutic use.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. These interactions can alter enzyme activity or receptor binding affinities, leading to potential therapeutic effects.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | Antimicrobial |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl on aniline | Anticancer |

| 3-(Trifluoromethyl)pyridine | Trifluoromethyl at position 3 | Neuroprotective |

This comparison illustrates how variations in functional groups and positions on the aromatic ring can significantly influence biological activity and chemical properties.

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKPNSDKMBCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743489 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-38-3 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.